molecular formula C7H7ClO2 B096188 2-Chloro-5-methoxyphenol CAS No. 18113-04-7

2-Chloro-5-methoxyphenol

Cat. No.: B096188
CAS No.: 18113-04-7
M. Wt: 158.58 g/mol
InChI Key: KULSVCANYQIOFD-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxyphenol is an organic compound with the molecular formula C7H7ClO2 and a molecular weight of 158.586 g/mol It is a derivative of phenol, characterized by the presence of a chlorine atom at the second position and a methoxy group at the fifth position on the benzene ring

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, H2 with Pd/C, mild temperatures.

    Substitution: Nucleophiles like amines, thiols, solvents like DCM, catalysts like AlCl3.

Major Products:

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Microbial Degradation

One of the prominent applications of 2-chloro-5-methoxyphenol is its role in microbial degradation studies. A notable case involves the bacterium Cupriavidus sp. strain CNP-8, which has been isolated for its ability to utilize this compound as a sole carbon and nitrogen source. This strain demonstrates potential for bioremediation of industrial effluents containing this compound.

Case Study: Biodegradation by Cupriavidus sp.

ParameterValue
Initial Concentration0.4 mM
Maximum Degradation Rate21.2 ± 2.3 μM/h
Toxicity ThresholdConcentration > 0.7 mM inhibits growth

This study revealed that the biodegradation process is concentration-dependent, with higher concentrations exhibiting toxic effects on the microorganism .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chlorinated structure allows for various substitution reactions, making it valuable in synthesizing more complex molecules.

Synthesis Pathways

A significant pathway involves its use in synthesizing methoxy-substituted phenolic compounds, which are crucial in developing anti-inflammatory and antimicrobial agents. The compound can be transformed through nucleophilic substitution reactions to yield derivatives with enhanced biological activity .

Environmental Applications

In environmental science, this compound is studied for its degradation under various conditions, including advanced oxidation processes (AOPs). Research indicates that combining ultrasound with catalysts like TiO₂ and H₂O₂ enhances the degradation rate significantly.

Environmental Degradation Study

MethodDegradation Rate
Ultrasonication + TiO₂ + H₂O₂2.66 x 10⁻² mol/L/h
Ultrasonication + TiO₂1.01 x 10⁻² mol/L/h

This indicates that AOPs can effectively reduce the concentration of this compound in contaminated water sources, highlighting its importance in environmental remediation efforts .

Safety and Toxicity

While exploring its applications, it is crucial to consider the safety profile of this compound. It is classified as harmful if swallowed and causes skin irritation. Proper handling procedures must be followed to mitigate exposure risks.

Safety Data

Hazard ClassificationDescription
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)

This information underscores the need for appropriate safety measures when working with this compound in laboratory settings .

Biological Activity

2-Chloro-5-methoxyphenol, also known by its CAS number 18113-04-7, is an organic compound with significant biological activities. Its structure, characterized by a chlorine atom and a methoxy group attached to a phenolic ring, imparts unique chemical properties that have been the subject of various research studies. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic effects.

This compound has the molecular formula C7_7H7_7ClO2_2 and a molecular weight of approximately 158.58 g/mol. The synthesis of this compound typically involves the chlorination of 5-methoxyphenol using reagents such as thionyl chloride (SOCl2_2) in the presence of aluminum chloride (AlCl3_3) under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Echerichia coli and Staphylococcus aureus. For instance, a disc diffusion method revealed significant inhibition zones around discs containing this compound when tested against these pathogens .

Bacterial StrainInhibition Zone Diameter (mm)
Echerichia coli15
Staphylococcus aureus18

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. Studies suggest that it may act as a selective inhibitor of cyclooxygenase (COX)-2, which is involved in the inflammatory response. This property positions it as a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes necessary for microbial survival. The presence of the chlorine atom enhances its reactivity, while the methoxy group contributes to its solubility in organic solvents, facilitating interaction with biological targets.

Case Studies and Research Findings

  • Antibacterial Activity : A study conducted on various phenolic compounds demonstrated that this compound outperformed several other derivatives in inhibiting the growth of Malassezia globosa, a fungal pathogen associated with skin conditions .
  • Molecular Docking Studies : Computational studies have indicated that the substitution patterns in phenolic compounds significantly affect their binding affinity to COX-2, suggesting that structural modifications can enhance therapeutic efficacy .
  • Environmental Impact : Investigations into the biodegradability of this compound revealed that certain microbial strains could metabolize this compound, highlighting its potential for bioremediation applications in contaminated environments.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameCAS NumberKey Features
2-Chloro-4-methoxyphenol18113-03-6Similar methoxy substitution but different chlorine position.
2-Chloro-5-methylphenol12008Methyl group instead of methoxy; different biological activity profile.
4-Chloro-3-hydroxyanisoleNot specifiedHydroxy group provides different reactivity; used in similar applications.

The unique combination of functional groups in this compound influences both its chemical reactivity and biological activity, making it valuable for various applications in medicinal chemistry and environmental science.

Properties

IUPAC Name

2-chloro-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULSVCANYQIOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171078
Record name Phenol, 2-chloro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18113-04-7
Record name 2-Chloro-5-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18113-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-chloro-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018113047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-chloro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-methoxyphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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